molecular formula C8H8BrF3N2O2S B8542089 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine trifluoroacetate

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine trifluoroacetate

Cat. No. B8542089
M. Wt: 333.13 g/mol
InChI Key: UCHUXDXVOCGEBS-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine trifluoroacetate (5.00 g) was suspended in dichloromethane (200 ml), and to the suspension triethylamine (4.16 ml) was added, and the mixture was stirred at room temperature into a solution. Acetic acid (2.55 ml) and acetone (17 ml) were added to the reaction mixture, and the mixture was stirred at room temperature for 2 minutes. Sodium triacetoxyborohydride (19.1 g) was added to the reaction mixture, and the resultant mixture was stirred at room temperature for 5 hours. A 3N aqueous solution (200 ml) of sodium hydroxide was added to the reaction mixture to separate an organic layer. After the organic layer was dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane:methanol=100:1) to obtain the title compound (3.45 g) as a yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.16 mL
Type
reactant
Reaction Step Two
Quantity
19.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
17 mL
Type
solvent
Reaction Step Seven
Quantity
2.55 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3](O)=O.[Br:8][C:9]1[S:10][C:11]2[CH2:12][NH:13][CH2:14][CH2:15][C:16]=2[N:17]=1.[CH2:18](N(CC)CC)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>ClCCl.CC(C)=O.C(O)(=O)C>[Br:8][C:9]1[S:10][C:11]2[CH2:12][N:13]([CH:3]([CH3:2])[CH3:18])[CH2:14][CH2:15][C:16]=2[N:17]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.BrC=1SC=2CNCCC2N1
Step Two
Name
Quantity
4.16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
19.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
17 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2.55 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature into a solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
to separate an organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (dichloromethane:methanol=100:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=2CN(CCC2N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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